4-(2-Aminoethoxy)benzene-1,3-diamine
Description
4-(2-Aminoethoxy)benzene-1,3-diamine is a substituted aromatic diamine characterized by a benzene ring with two amino groups at the 1,3-positions and a 2-aminoethoxy substituent at the 4-position.
Properties
CAS No. |
104752-50-3 |
|---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-(2-aminoethoxy)benzene-1,3-diamine |
InChI |
InChI=1S/C8H13N3O/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4,9-11H2 |
InChI Key |
BNRMHEDSMWOIMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)N)OCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethoxy)benzene-1,3-diamine typically involves the following steps:
Nitration: The starting material, 4-chloronitrobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using zinc powder in ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminoethoxy)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or zinc powder in ethanol are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Aminoethoxy)benzene-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethoxy)benzene-1,3-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Structural and Functional Comparisons
- Substituent Effects: Alkoxy Chains: The 2-aminoethoxy group in the target compound contrasts with longer alkoxy chains (e.g., hexadecyloxy in [12,17]). Longer chains increase lipophilicity (e.g., logP ~8 for hexadecyloxy vs. ~1.27 for benzyl derivatives [14]), affecting solubility and membrane permeability. Azo Groups: Azo-substituted analogs (e.g., [18]) exhibit strong UV-Vis absorbance and antimicrobial activity but carry mutagenicity risks . The absence of an azo group in the target compound may reduce toxicity but limit dye applications. Heterocyclic Additions: Pyrimidine/pyridine derivatives ([4,5]) show bioactivity (e.g., antiproliferative effects), highlighting the role of nitrogen-rich substituents in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
